N-(3-chloro-2-methylphenyl)-2-(4-cyanophenoxy)acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(4-cyanophenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted methylphenyl group and a cyanophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-cyanophenoxy)acetamide typically begins with 3-chloro-2-methylaniline and 4-cyanophenol.
Step 1 - Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-2-methylphenyl)chloroacetamide.
Step 2 - Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-cyanophenol in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-2-(4-cyanophenoxy)acetamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-cyanophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)acetamide: Lacks the cyanophenoxy group, leading to different chemical and biological properties.
2-(4-cyanophenoxy)acetamide: Lacks the chloro-substituted methylphenyl group, resulting in different reactivity and applications.
Uniqueness:
- The presence of both the chloro-substituted methylphenyl group and the cyanophenoxy group in N-(3-chloro-2-methylphenyl)-2-(4-cyanophenoxy)acetamide imparts unique chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-cyanophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-14(17)3-2-4-15(11)19-16(20)10-21-13-7-5-12(9-18)6-8-13/h2-8H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBCKDNEVZVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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